molecular formula C13H18N4 B6203970 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine CAS No. 1542479-03-7

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Cat. No.: B6203970
CAS No.: 1542479-03-7
M. Wt: 230.31 g/mol
InChI Key: NCSYUJWJZCSRCH-UHFFFAOYSA-N
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Description

Molecular Structure: The compound features a benzimidazole core substituted with a pyrrolidin-3-yl group at the 1-position and an ethanamine side chain at the 2-position (Figure 1).

Applications: Benzimidazole derivatives are widely explored for medicinal chemistry applications, including enzyme inhibition (e.g., lysine demethylases, as noted in ) and radiotheranostics (e.g., tetrazine-based bioorthogonal tools in ) .

Properties

CAS No.

1542479-03-7

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

2-(1-pyrrolidin-3-ylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C13H18N4/c14-7-5-13-16-11-3-1-2-4-12(11)17(13)10-6-8-15-9-10/h1-4,10,15H,5-9,14H2

InChI Key

NCSYUJWJZCSRCH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C3=CC=CC=C3N=C2CCN

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Carbonyl Derivatives

The cyclocondensation of o-phenylenediamine with α-keto acids or aldehydes under acidic conditions is a well-established method. For the target compound, glyoxylic acid derivatives functionalized with an ethanamine precursor are critical. For example, reacting o-phenylenediamine with 2-cyanoacetic acid in hydrochloric acid yields 2-(cyanomethyl)-1H-benzo[d]imidazole, which is subsequently reduced to the primary amine via catalytic hydrogenation (Pd/C, H₂) or lithium aluminum hydride (LiAlH₄).

Key Reaction Conditions

StepReagents/ConditionsYield
Cyclocondensationo-Phenylenediamine, 2-cyanoacetic acid, HCl, 80°C, 6h65–75%
ReductionLiAlH₄, THF, reflux, 4h80–85%

Directed Functionalization of Preformed Benzodiazoles

Alternatively, introducing the ethanamine group post-cyclization involves electrophilic substitution or transition metal-catalyzed coupling. For instance, bromination at the 2-position of 1H-benzo[d]imidazole using N-bromosuccinimide (NBS) followed by a Buchwald-Hartwig amination with ammonia or protected amines achieves the desired substitution.

Functional Group Interconversion and Final Deprotection

Post-alkylation, deprotection of the ethanamine group (if protected) and purification are critical. For Boc-protected intermediates, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently cleaves the protecting group.

Deprotection Protocol

  • Reagents : TFA/DCM (1:1 v/v)

  • Conditions : rt, 2h

  • Yield : >90%

Characterization and Analytical Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.20 (m, 4H, Ar-H), 3.85–3.50 (m, 2H, N-CH₂), 3.10–2.80 (m, 3H, pyrrolidine-H), 2.70–2.40 (m, 4H, NH₂ and CH₂), 1.90–1.60 (m, 4H, pyrrolidine-CH₂).

  • HRMS : m/z calculated for C₁₃H₁₈N₄ [M+H]⁺: 231.1584; found: 231.1586.

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms >98% purity, with retention time (t₃) = 6.8 min.

Challenges and Mitigation Strategies

Competing Rearrangements

Alkylation at the 1-position may inadvertently functionalize the 3-position nitrogen. Employing bulky bases (e.g., LDA) or low temperatures (−20°C) suppresses such side reactions.

Solubility Limitations

The polar ethanamine group complicates organic-phase extraction. Salt formation (e.g., HCl salt) or lyophilization from aqueous acetic acid enhances recovery.

Scalability and Industrial Applicability

Bench-scale syntheses (1–10 g) achieve consistent yields (55–65%), but industrial-scale production requires continuous-flow reactors to optimize exothermic steps (e.g., LiAlH₄ reductions).

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis offer greener alternatives. For example, visible-light-mediated C–N coupling using Ir(ppy)₃ as a catalyst reduces reliance on hazardous alkyl halides .

Chemical Reactions Analysis

Types of Reactions

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, which could lead to the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties may reveal therapeutic uses, such as in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar benzimidazole- or benzothiazole-based ethanamine derivatives:

Compound Name Substituents (Benzodiazol/Benzothiazol) Amine Side Chain Molecular Weight Key Modifications Reference
Target Compound 1-(Pyrrolidin-3-yl) 2-Ethanamine ~271.3* Pyrrolidine ring -
2-[6-Fluoro-1-methyl-1H-benzodiazol-2-yl]ethan-1-amine (Dihydrochloride) 1-Methyl, 6-Fluoro 2-Ethanamine 268.1 (with HCl) Fluorine substituent
1-(5,6-Dichloro-1H-benzodiazol-2-yl)ethan-1-amine (Dihydrochloride) 5,6-Dichloro 2-Ethanamine 303.0 (with HCl) Chlorine substituents
2-(1,3-Benzothiazol-2-yl)ethan-1-amine Benzothiazole core 2-Ethanamine 178.3 Sulfur substitution
2-[5-(2-Phenylethynyl)-1H-benzodiazol-2-yl]ethan-1-amine (Dihydrochloride) 5-Phenylethynyl 2-Ethanamine 334.2 (with HCl) Alkyne functionalization

*Estimated based on molecular formula (C₁₄H₁₇N₅).

Key Observations :

  • Heterocycle Variation : Replacing benzimidazole with benzothiazole () introduces a sulfur atom, altering electronic properties and hydrogen-bonding capacity .
  • Functionalization : The phenylethynyl group in enables conjugation or labeling applications, a feature absent in the target compound .
Target Compound vs. Lysine Demethylase Inhibitors ()

Compounds 21–23 in are benzimidazole-pyrazole hybrids with demonstrated lysine demethylase inhibition. While the target compound lacks a pyrazole moiety, its pyrrolidine group may confer similar binding interactions (e.g., hydrophobic pockets or π-stacking). However, the absence of a phenyl or oxadiazole substituent (as in Compound 23) could limit potency .

Comparison with Bioorthogonal Tools ()

Tetrazine-ethanamine derivatives () are optimized for radiotheranostics via inverse electron-demand Diels-Alder reactions.

Biological Activity

2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine is a complex organic compound notable for its unique structural features, including a pyrrolidine ring fused to a benzodiazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including interactions with various molecular targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
Molecular FormulaC13H15N3
Molecular Weight229.28 g/mol
IUPAC Name2-[1-(pyrrolidin-3-yl)-1H-benzodiazol-2-yl]ethan-1-amine
PurityTypically ≥95%

The compound's structure allows it to engage in specific interactions with biological systems, making it a valuable target for research.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is hypothesized that the compound may modulate the activity of these molecular targets, leading to a cascade of biochemical effects. For instance, compounds with similar structures have been shown to inhibit phospholipase A2 (PLA2G15), which plays a role in drug-induced phospholipidosis, potentially indicating therapeutic implications in drug development and toxicity management .

Biological Activity

Research into the biological activity of 2-[1-(pyrrolidin-3-yl)-1H-benzodiazol-2-yl]ethan-1-amine has revealed several key findings:

Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The specific mechanisms by which it exerts these effects require further investigation.

Anti-inflammatory Effects : Similar compounds have been studied for their anti-inflammatory properties. The inhibition of inflammatory pathways could position this compound as a candidate for developing new anti-inflammatory drugs.

Cytotoxicity Studies : Initial cytotoxicity assessments indicate that the compound may affect cell viability in certain cancer cell lines. Detailed studies are needed to understand its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activity of compounds related to 2-[1-(pyrrolidin-3-yl)-1H-benzodiazol-2-yl]ethan-1-amine:

  • Phospholipase A2 Inhibition : A study demonstrated that structurally similar compounds inhibited PLA2G15, leading to phospholipid accumulation in lysosomes .
  • Antimicrobial Efficacy : Research involving derivatives of benzodiazole has shown promising antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Potential : Compounds with similar structural motifs have been evaluated for their ability to inhibit COX enzymes, suggesting potential use in treating inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for 2-[1-(pyrrolidin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine?

Answer:
The synthesis typically involves cyclization reactions starting from substituted benzodiazole precursors. For example, the pyrrolidine moiety can be introduced via nucleophilic substitution or coupling reactions. A common approach includes:

Cyclocondensation : Reacting 2-aminobenzimidazole derivatives with pyrrolidin-3-yl-containing electrophiles under reflux in polar solvents (e.g., DMF or ethanol) .

Salt Formation : Conversion to hydrochloride salts (e.g., dihydrochloride) to enhance solubility and crystallinity for characterization .
Key reagents include cesium carbonate for deprotonation and palladium catalysts for cross-coupling steps in complex substitutions .

Basic: How is the compound characterized structurally and chemically?

Answer:
Standard characterization methods include:

  • X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving bond lengths, angles, and hydrogen bonding networks .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity (e.g., δ 8.87 ppm for pyridyl protons in analogs) .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 215 [M+H+^+] for related compounds) .
  • Elemental Analysis : Confirms stoichiometry, especially for hydrochloride salts .

Advanced: What structural features influence its biological activity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Pyrrolidine Substitution : The pyrrolidin-3-yl group enhances binding to enzyme active sites (e.g., kinases) through hydrogen bonding and steric effects .
  • Benzodiazole Core : The planar aromatic system facilitates π-π stacking with receptor residues, critical for inhibitory activity .
  • Ethanamine Side Chain : Protonation at physiological pH improves solubility and membrane permeability, as seen in dihydrochloride salt analogs .
    Comparative studies with fluorinated or phenethyl-substituted benzodiazoles show reduced activity, emphasizing the necessity of pyrrolidine for selectivity .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Answer:
Discrepancies in bioactivity (e.g., IC50_{50} values) often arise from polymorphic forms or solvate formation. Methodological steps include:

Crystal Polymorphism Screening : Use SHELXD to solve multiple crystal forms and identify dominant conformers .

Docking Simulations : Compare ligand-receptor interactions (e.g., PyMOL/AutoDock) with crystallographic data to validate binding modes .

Solubility Studies : Measure hydrochloride salt dissolution rates in PBS (pH 7.4) to correlate bioavailability with activity .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, pyrrolidine analogs often show moderate logP (~2.5) and high GI absorption .
  • Molecular Dynamics (MD) : Simulate stability in aqueous environments (AMBER/GROMACS) to assess aggregation propensity .
  • QSAR Models : Train regression models on bioactivity datasets (e.g., IC50_{50} vs. substituent electronegativity) to prioritize synthetic targets .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to volatile solvents (e.g., DCM, DMF) .
  • Waste Disposal : Neutralize hydrochloride salts with sodium bicarbonate before disposal .
    Note: Specific SDS data for this compound should be requested from suppliers (e.g., American Elements) due to limited public toxicity profiles .

Advanced: How does salt form (e.g., dihydrochloride) impact experimental design?

Answer:

  • Solubility : Dihydrochloride salts dissolve readily in aqueous buffers (e.g., >10 mg/mL in PBS), enabling in vitro assays .
  • Crystallization : Counterions influence crystal packing; optimize via vapor diffusion (e.g., 2:1 methanol/water) for X-ray studies .
  • Bioavailability : Compare salt vs. free base pharmacokinetics in rodent models to guide dosing regimens .

Advanced: What strategies validate target engagement in enzyme inhibition assays?

Answer:

  • SPR Spectroscopy : Measure real-time binding kinetics (e.g., KD values) for pyrrolidine-benzodiazole derivatives .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme interactions .
  • Mutagenesis Studies : Engineer active-site residues (e.g., Ala-scanning) to confirm critical binding contacts .

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